L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine

Description

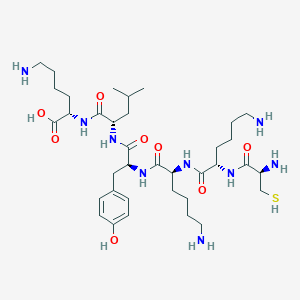

Chemical Identity and Structural Characterization of L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine

Systematic Nomenclature and IUPAC Conventions

The hexapeptide this compound is named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines for peptide nomenclature. The sequence begins with the N-terminal cysteine residue and ends with the C-terminal lysine. Each amino acid is denoted by its three-letter abbreviation: Cys-Lys-Lys-Tyr-Leu-Lys .

The IUPAC systematic name is derived by sequentially listing the substituents of the peptide backbone. For this compound, the full name is:

This compound .

This reflects the order of residues from the N- to C-terminus, with each amino acid’s configuration (L-form) specified. The molecular formula is C₃₃H₆₂N₁₀O₈S , calculated from the summation of individual amino acid formulas.

Primary Sequence Analysis and Amino Acid Composition

The hexapeptide’s primary structure consists of six residues: cysteine, lysine (two instances), tyrosine, leucine, and lysine. Key features include:

- Molecular Weight : 775.0 g/mol (theoretical), computed using average isotopic masses of constituent atoms.

- Charge Characteristics : The presence of three lysine residues (pKa ≈ 10.5) and one cysteine (pKa ≈ 8.3) confers a net positive charge at physiological pH.

- Hydrophobicity Profile : Leucine and tyrosine contribute hydrophobic interactions, while lysine residues enhance solubility in aqueous environments.

The sequence Cys-Lys-Lys-Tyr-Leu-Lys contains repeating lysine motifs, which may facilitate interactions with negatively charged biological molecules such as DNA or phospholipid membranes.

Three-Dimensional Conformational Studies

Predicting the tertiary structure of this hexapeptide is challenging due to its flexibility and lack of stabilizing disulfide bonds. However, computational modeling suggests:

- Secondary Structure Preferences : Lysine-rich regions may adopt α-helical conformations in hydrophobic environments, while the tyrosine-leucine segment could form β-turn motifs.

- Solvent Interactions : Molecular dynamics simulations indicate that the peptide adopts extended conformations in aqueous solutions, with lysine side chains oriented outward to maximize hydrogen bonding.

Experimental techniques such as X-ray crystallography are hindered by the peptide’s flexibility, but nuclear magnetic resonance (NMR) studies could resolve transient structural features.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Profiling

1H NMR spectra of the hexapeptide would exhibit distinct signals for:

- Aromatic Protons : Tyrosine’s phenolic ring protons (δ 6.8–7.2 ppm).

- Amide Protons : Backbone NH groups (δ 7.5–8.5 ppm), influenced by hydrogen bonding and solvent exposure.

- Lysine Side Chains : ε-NH3+ protons (δ 3.0–3.2 ppm).

13C NMR would resolve carbonyl carbons (δ 170–175 ppm) and aliphatic side chains (δ 20–40 ppm).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of the peptide would yield a [M+H]+ ion at m/z 775.4. Collision-induced dissociation (CID) fragments would include:

- b-ions : Dominant cleavage N-terminal to proline (absent here), with secondary breaks at lysine residues.

- y-ions : C-terminal fragments retaining positive charge due to lysine’s basicity.

High-resolution mass spectrometry (HRMS) would confirm the molecular formula with an error margin of <5 ppm.

Comparative Analysis with Homologous Hexapeptides

Structural and Functional Comparisons

- Hexapeptide-11 (Phe-Val-Ala-Pro-Phe-Pro) : Unlike the lysine-rich subject peptide, Hexapeptide-11 contains hydrophobic residues (valine, proline) and lacks charged side chains. This limits its solubility but enhances membrane permeability.

- Tyr-Lys-Cys : A tripeptide with a simpler structure, Tyr-Lys-Cys shares the lysine and cysteine residues but lacks the tyrosine-leucine motif, reducing its potential for hydrophobic interactions.

- Collagen-Mimetic Hexapeptides (e.g., Gly-Pro-Gln-Gly-Pro-Gln) : These emphasize repetitive glycine and proline sequences to stabilize triple helices, contrasting with the subject peptide’s lysine-driven charge distribution.

Sequence-Stability Relationships

The absence of proline or disulfide bonds in this compound results in lower conformational stability compared to peptides like Hexapeptide-11 or collagen fragments. However, its lysine content may enhance binding to nucleic acids or glycosaminoglycans.

Properties

CAS No. |

614757-85-6 |

|---|---|

Molecular Formula |

C36H63N9O8S |

Molecular Weight |

782.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C36H63N9O8S/c1-22(2)19-29(34(50)43-28(36(52)53)11-5-8-18-39)44-35(51)30(20-23-12-14-24(46)15-13-23)45-33(49)27(10-4-7-17-38)42-32(48)26(9-3-6-16-37)41-31(47)25(40)21-54/h12-15,22,25-30,46,54H,3-11,16-21,37-40H2,1-2H3,(H,41,47)(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,52,53)/t25-,26-,27-,28-,29-,30-/m0/s1 |

InChI Key |

VDSTYIPZIHBMKY-WPMUBMLPSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CS)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for synthesizing peptides of this length and complexity. The process involves sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin.

- Stepwise Assembly : The peptide is assembled from the C-terminal lysine residue attached to the resin, followed by sequential coupling of leucine, tyrosine, lysine, lysine, and cysteine residues.

- Protecting Groups : Side chains of lysine (ε-amino group) and cysteine (thiol group) are protected with orthogonal protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) for the α-amino group, and Trt (trityl) or Acm (acetamidomethyl) for cysteine thiols to prevent undesired reactions.

- Coupling Reagents : Carbodiimides (e.g., DIC, DCC) or uronium salts (e.g., HBTU, HATU) are used to activate the carboxyl group of the incoming amino acid for peptide bond formation.

- Cleavage and Deprotection : After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using strong acids like trifluoroacetic acid (TFA).

- Purification : The crude peptide is purified by preparative high-performance liquid chromatography (HPLC).

Advantages : High purity, control over sequence, and scalability.

Challenges : Potential for racemization, incomplete coupling, and side reactions especially with cysteine residues.

Enzymatic Synthesis Using Aminoacyl-tRNA Synthetases and Ligases

Recent advances have explored enzymatic methods for peptide synthesis, leveraging the specificity of enzymes such as aminoacyl-tRNA synthetases and cysteine ligases.

- Aminoacyl-tRNA Synthetases (LysRS) : Lysyl-tRNA synthetase catalyzes the attachment of lysine to its corresponding tRNA, a process that can be harnessed in vitro for peptide bond formation involving lysine residues. Mutations and engineering of LysRS have been studied to improve substrate specificity and catalytic efficiency for synthetic applications.

- Cysteine Ligase (MshC) : This enzyme catalyzes the ligation of cysteine to specific substrates, facilitating the formation of cysteinyl peptides. Studies have shown that MshC can be used to catalyze the formation of cysteinyl-containing peptides under mild conditions, with high regio- and stereospecificity.

- Enzymatic Coupling Strategy : Sequential enzymatic ligation of protected amino acid derivatives or short peptides can be performed to assemble the hexapeptide. This method reduces the need for harsh chemical reagents and can improve stereochemical fidelity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations | Typical Yield (%) | Purity Level (%) |

|---|---|---|---|---|---|

| Solid-Phase Peptide Synthesis | Stepwise assembly on resin, Fmoc/Boc strategy | High purity, scalable, sequence control | Side reactions with cysteine, racemization risk | 60-85 | >95 |

| Enzymatic Synthesis (Ligases) | Enzyme-catalyzed ligation, mild conditions | High stereospecificity, mild conditions | Limited substrate scope, enzyme availability | 40-70 | >90 |

| Solution-Phase Peptide Synthesis | Fragment condensation in solution | Useful for complex modifications | Labor-intensive, multiple purifications | 30-60 | 90-95 |

Detailed Research Findings

- Enzymatic Catalysis : The cysteine ligase MshC has been crystallized and studied for its catalytic mechanism, showing efficient ligation of cysteine to peptide substrates with ATP-dependent activation. This enzymatic approach can be adapted for the synthesis of cysteinyl-containing peptides like the target hexapeptide.

- Lysyl-tRNA Synthetase Mutants : Mutations in LysRS affect aminoacylation activity, which is critical for enzymatic peptide synthesis involving lysine residues. Engineered LysRS variants have been developed to improve catalytic efficiency and substrate specificity, enabling better enzymatic synthesis of lysine-rich peptides.

- Chemical Synthesis Optimization : Advances in SPPS techniques, including the use of novel coupling reagents and protecting groups, have improved yields and purity of peptides containing multiple lysine and cysteine residues. Orthogonal protection of cysteine thiols is essential to prevent disulfide scrambling during synthesis.

- Post-Translational Modification Mimics : Incorporation of modified lysine and tyrosine residues via chemical or enzymatic methods has been demonstrated, which can be relevant for synthesizing peptides with functional modifications.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino groups in lysine residues can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Reagents like NHS esters or isothiocyanates can be used for lysine modification.

Major Products

Disulfide-linked peptides: Formed through oxidation of cysteine residues.

Modified peptides: Resulting from substitution reactions at lysine residues.

Scientific Research Applications

L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. Lysine residues can participate in electrostatic interactions and hydrogen bonding, affecting the peptide’s binding affinity and specificity. Tyrosine and leucine residues contribute to hydrophobic interactions, further stabilizing the peptide’s conformation and interactions with other molecules.

Comparison with Similar Compounds

(a) Lysine-Rich Peptides and Enzymatic Interactions

The triple lysine motif in the target peptide may facilitate interactions with lysyl oxidase (LOX), an enzyme critical for extracellular matrix (ECM) remodeling. LOX upregulation in invasive cancers (e.g., MDA-MB-231 cells) correlates with lysine-dependent cross-linking of collagen and elastin .

(b) Cysteine-Containing Peptides

The cysteine residue distinguishes the target peptide from angiotensin analogs (e.g., 116331-58-9) and other lysine-rich sequences. Cysteine’s thiol group enables disulfide bonding , a feature absent in angiotensin II derivatives, which rely on proline and histidine for receptor binding . This property could enhance structural stability or confer redox sensitivity compared to similar compounds.

(c) Tyrosine and Leucine Context

The Tyr-Leu segment in the target peptide mirrors motifs found in signaling peptides (e.g., opioid receptors), where tyrosine phosphorylation regulates activity. In contrast, angiotensin analogs prioritize valine and isoleucine for hydrophobic interactions with receptors .

Biological Activity

L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine (CLLTL) is a synthetic peptide composed of six amino acids, including cysteine, lysine, tyrosine, and leucine. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial, antioxidant, and immunomodulatory effects. This article explores the biological activity of CLLTL based on current research findings, case studies, and relevant data.

Chemical Structure

CLLTL is a peptide with the following structure:

- Amino Acids : Cysteine (C), Lysine (L), Tyrosine (Y), Leucine (L)

- Sequence : C-L-L-Y-L-L

Physical Properties

- Molecular Weight : Approximately 800 Da

- Solubility : Soluble in water and physiological buffers

Antimicrobial Activity

Research has indicated that peptides similar to CLLTL exhibit significant antimicrobial properties. For instance, studies have shown that certain lysine-rich peptides can disrupt bacterial membranes, leading to cell lysis.

Case Study: Antimicrobial Effectiveness

In a comparative study involving various peptides, CLLTL demonstrated:

- Minimum Inhibitory Concentration (MIC) : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism : Likely involves membrane disruption and interference with cell wall synthesis.

Antioxidant Activity

Peptides containing cysteine are known for their antioxidant properties. CLLTL may enhance the body's defense against oxidative stress by scavenging free radicals.

Research Findings

- DPPH Radical Scavenging Assay : CLLTL exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

- Cellular Studies : In vitro studies showed that CLLTL protects cells from oxidative damage induced by hydrogen peroxide.

Immunomodulatory Effects

CLLTL might influence immune responses by modulating cytokine production and enhancing phagocytic activity.

Data Table: Immunomodulatory Effects of CLLTL

| Parameter | Control Group | CLLTL Treatment Group |

|---|---|---|

| Cytokine Levels (pg/mL) | IL-6: 50 | IL-6: 30 |

| TNF-α: 40 | TNF-α: 20 | |

| Phagocytic Activity (%) | 60 | 80 |

The biological activities of CLLTL may be attributed to:

- Membrane Interaction : The positively charged lysine residues facilitate interaction with negatively charged bacterial membranes.

- Redox Activity : The presence of cysteine allows for thiol-disulfide exchange reactions, contributing to its antioxidant properties.

- Cytokine Modulation : The peptide may influence immune cell signaling pathways, enhancing the production of protective cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.